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Compound of Interest

5-Bromo-2-chloro-4-
Compound Name:
(trifluoromethyl)pyrimidine

cat. No.: B1279826

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical
aspects of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key building block in medicinal
chemistry and drug discovery.

Chemical Identity and Properties

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with
the chemical formula CsHBrCIFsNz.[1] Its structure features a pyrimidine ring substituted with a
bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at
the 4-position. This uniqgue combination of substituents imparts distinct reactivity and makes it a
versatile intermediate in the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 785777-92-6 [1]
Molecular Formula CsHBrCIFsN:2 [1]
Molecular Weight 261.43 g/mol [1]

5-Bromo-2-chloro-4-
Alternate Name _ o [1]
(trifluoromethyl)-1,3-diazine

While specific experimental data for the melting and boiling points of 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine are not readily available in the surveyed literature, data for
structurally similar compounds can provide an estimation. For instance, the related compound
5-Bromo-2-chloro-4-methylpyrimidine is a solid at room temperature.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. While specific spectra for this compound
are available from commercial suppliers like ChemicalBook, the actual data is not publicly
disseminated.[2] However, based on the analysis of structurally related compounds, the
expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data
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Technique

Expected Features

1H NMR

A single singlet in the aromatic region,
corresponding to the proton at the 6-position of
the pyrimidine ring. The chemical shift will be
influenced by the electron-withdrawing effects of

the adjacent halogen and trifluoromethyl groups.

13C NMR

Five distinct signals corresponding to the five
carbon atoms of the pyrimidine ring and the
trifluoromethyl group. The carbon atoms
attached to the nitrogen, chlorine, bromine, and
trifluoromethyl groups will exhibit characteristic

chemical shifts.

F NMR

A singlet corresponding to the three equivalent

fluorine atoms of the trifluoromethyl group.

Mass Spec.

A molecular ion peak corresponding to the
calculated molecular weight (261.43 g/mol ).
The isotopic pattern will be characteristic of a
molecule containing one bromine and one

chlorine atom.

IR Spec.

Characteristic absorption bands for C-N, C-Cl,
C-Br, and C-F bonds, as well as aromatic C-H

and C=C stretching vibrations.

Synthesis and Reactivity

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine serves as a versatile synthon for the

introduction of the trifluoromethylpyrimidine moiety into larger molecules. Its reactivity is

dictated by the presence of two distinct halogen atoms at positions susceptible to nucleophilic

substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-chloro-4-

(trifluoromethyl)pyrimidine is not widely published, patents for the synthesis of the related
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compound 5-bromo-2-chloropyrimidine provide a likely synthetic strategy.[3][4] This generally

involves a multi-step process starting from a simpler pyrimidine precursor. A plausible synthetic

route is outlined below.

Pyrimidine Precursor

e.g., NBS .
>

e.qg., POCI3 .
>

Bromination
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Caption: General synthetic workflow for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.

Key Reactions

The differential reactivity of the chloro and bromo substituents allows for selective

functionalization of the pyrimidine ring.

e Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is generally

more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows

for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at

the C2 position.

o Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is an

excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki,

Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-

heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5

position.
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Caption: Key reaction pathways for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.

Applications in Drug Discovery and Medicinal
Chemistry

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry,
appearing in numerous compounds with diverse biological activities. Derivatives of this core
have been investigated as potent inhibitors of various enzymes, particularly kinases, and as
antifungal and antitumor agents.[5][6][7][8][9]

While specific biological targets for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine have not
been explicitly identified in the available literature, its utility as a synthetic intermediate
suggests its incorporation into molecules designed to target a range of biological pathways. For
instance, pyrimidine derivatives are known to play a role as inhibitors in signaling pathways
crucial for cell proliferation and survival.

One such general pathway that is often targeted by pyrimidine-based inhibitors is the kinase
signaling cascade. The diagram below illustrates a simplified, hypothetical kinase signaling
pathway that could be modulated by a derivative synthesized from 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine.
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Caption: Hypothetical kinase signaling pathway potentially targeted by derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine are not readily available in peer-reviewed journals. However,

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1279826?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279826?utm_src=pdf-body
https://www.benchchem.com/product/b1279826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

general procedures for analogous compounds can be adapted. Researchers should refer to
patents and synthetic methodology articles for detailed experimental conditions.[3][4]

General Protocol for Suzuki Coupling (lllustrative)

e To a solution of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable
solvent (e.g., dioxane/water) is added the desired boronic acid or ester (1.1-1.5 eq) and a
base (e.g., K2COs3, Cs2C0s3, 2-3 eq).

e The mixture is degassed with an inert gas (e.g., argon or nitrogen).

e A palladium catalyst (e.g., Pd(PPhs)a, PdCI2(dppf), 2-5 mol%) is added, and the mixture is
heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete
(monitored by TLC or LC-MS).

e Upon completion, the reaction is cooled to room temperature, diluted with water, and
extracted with an organic solvent.

e The combined organic layers are washed with brine, dried over anhydrous sulfate, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography to afford the desired 5-substituted-
2-chloro-4-(trifluoromethyl)pyrimidine.

Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a valuable and versatile building block for
the synthesis of novel heterocyclic compounds with potential applications in drug discovery and
materials science. Its distinct reactivity at the C2 and C5 positions allows for selective and
diverse functionalization, making it an attractive starting material for the creation of compound
libraries for biological screening. Further research into the specific biological targets and
mechanisms of action of its derivatives will undoubtedly continue to expand its importance in
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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